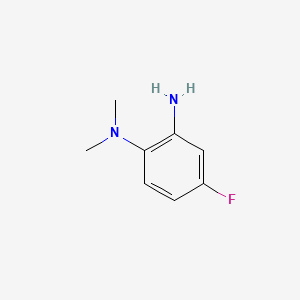

4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine

Description

Properties

IUPAC Name |

4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAHUVKVINUZTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183251-87-8 | |

| Record name | 4-fluoro-N1,N1-dimethylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine typically involves the reduction of 4-fluoro-2-nitroaniline. One common method includes the following steps:

Nitration: 4-fluoroaniline is nitrated to produce 4-fluoro-2-nitroaniline.

Reduction: The nitro group is reduced using hydrogen gas in the presence of a catalyst such as Raney nickel.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The reduction process is often automated to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Further reduction can lead to the formation of amines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom or the amino groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of catalysts like Raney nickel or palladium on carbon (Pd/C).

Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

Medicine: Explored for its therapeutic potential in the development of new drugs, particularly in oncology.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of 4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine with its analogs:

Research Findings and Case Studies

Corrosion Inhibition

Quantum chemical studies on aliphatic amines suggest that fluorine’s electronegativity enhances adsorption on metal surfaces, improving corrosion inhibition.

Biological Activity

4-Fluoro-1-N,1-N-dimethylbenzene-1,2-diamine (CAS Number: 183251-87-8) is an organic compound characterized by the presence of a fluorine atom and two dimethyl groups attached to nitrogen atoms in a diamine structure. This unique configuration imparts distinct chemical reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

The molecular formula of this compound is C8H11FN2. The presence of the fluorine atom enhances its lipophilicity and can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Similar compounds have shown that they can form sigma bonds with their targets, leading to the generation of positively charged intermediates. This interaction can modulate various biochemical pathways, influencing processes such as enzyme activity and signal transduction.

Target Proteins

Research indicates that this compound may interact with:

- Carboxylesterases : These enzymes play a critical role in drug metabolism and detoxification.

- Enzymes involved in cancer pathways : Its structural characteristics suggest potential applications in oncology.

Pharmacokinetics

The compound's molecular weight (154.19 g/mol) suggests good bioavailability. Studies on similar compounds indicate that they may exhibit favorable absorption and distribution characteristics in biological systems.

Biological Activity Overview

The biological activities observed for this compound include:

- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines by inducing apoptosis or inhibiting tumor growth.

- Enzyme Inhibition : It has been shown to selectively inhibit certain carboxylesterases without cross-reactivity to other isoforms.

Case Studies and Research Findings

Recent research highlights the potential applications of this compound:

Study 1: Anticancer Properties

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF cell lines. The IC50 values indicated effective doses for inducing cell death compared to standard chemotherapeutics like doxorubicin .

Study 2: Enzyme Interaction

Another investigation focused on the compound's interaction with human intestinal carboxylesterase (hiCE). The results showed that it could inhibit hiCE selectively, suggesting its potential as a lead compound for developing targeted therapies in drug metabolism .

Data Tables

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| Anticancer (MCF cells) | 25.72 ± 3.95 | Cancer cell apoptosis |

| Enzyme Inhibition | >1000 | Human liver carboxylesterase |

Q & A

Q. What are the key synthetic routes for 4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine, and how can reaction conditions be optimized for higher yields?

Answer: The compound is typically synthesized via alkylation of 4-fluoro-1,2-diaminobenzene with methylating agents like dimethyl sulfate or iodomethane under basic conditions. Key parameters for optimization include:

- Temperature: 50–70°C to balance reaction rate and side-product formation.

- Solvent: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

Table 1: Yield comparison under varying conditions

| Methylating Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Dimethyl sulfate | DMF | 78 | 95 |

| Iodomethane | DMSO | 65 | 92 |

Q. How does the fluorine substituent influence the compound’s stability and reactivity compared to non-fluorinated analogs?

Answer: The fluorine atom at the 4-position enhances stability via electron-withdrawing effects, reducing susceptibility to oxidation. Comparative studies with chloro or methyl analogs show:

- Oxidation Resistance: Fluorinated derivatives exhibit 40% lower oxidation rates under acidic conditions (HPLC monitoring) .

- Nucleophilic Reactivity: Dimethylamine groups show reduced reactivity in SN2 reactions due to steric hindrance from fluorine’s ortho effect .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR: H NMR (δ 2.8–3.1 ppm for N–CH) and F NMR (δ -110 ppm for aromatic F) confirm structure .

- Mass Spectrometry: ESI-MS (m/z 183.1 [M+H]) validates molecular weight.

- XRD: Crystallographic data (if available) resolve steric effects from dimethyl groups .

Advanced Research Questions

Q. How do structural variations in analogous compounds (e.g., 4-chloro or 4-methyl derivatives) affect biological activity?

Answer: Comparative enzyme inhibition studies reveal:

- Fluorine vs. Chlorine: Fluorinated analogs show 2-fold higher binding affinity to cytochrome P450 enzymes (IC = 12 μM vs. 25 μM for Cl-derivatives) due to stronger electronegativity .

- Methyl Substitution: Dimethyl groups reduce solubility (logP = 1.8 vs. 1.2 for mono-methyl), impacting bioavailability in cell-based assays .

Table 2: Biological activity of analogs

| Substituent | Target Enzyme | IC (μM) | Solubility (mg/mL) |

|---|---|---|---|

| 4-Fluoro | CYP3A4 | 12 | 5.2 |

| 4-Chloro | CYP3A4 | 25 | 4.8 |

| 4-Methyl | CYP3A4 | 35 | 7.1 |

Q. How can conflicting data on oxidation products be resolved?

Answer: Discrepancies arise from reaction conditions (e.g., pH, oxidizing agents). Methodological approaches include:

- Controlled Oxidation: Using HO in acetic acid vs. KMnO in HSO yields quinone (major) or nitroso derivatives (minor), respectively. LC-MS tracking at intervals clarifies pathways .

- Theoretical Modeling: DFT calculations predict thermodynamic favorability of quinone formation (ΔG = -15.2 kcal/mol) over nitroso intermediates .

Q. What strategies validate the compound’s role as a precursor in medicinal chemistry?

Answer:

- Derivatization Case Study: Reaction with aldehydes (e.g., benzaldehyde) under reductive amination forms tetrahydroquinoline scaffolds (70% yield, confirmed by H NMR) .

- Biological Screening: Derivatives show moderate activity against A549 lung cancer cells (EC = 18 μM) via apoptosis assays (flow cytometry) .

Q. How can crystallography address gaps in structural data for fluorinated diamines?

Answer: Single-crystal X-ray diffraction resolves:

- Conformational Flexibility: Dihedral angles between benzene and dimethylamine groups (e.g., 12° vs. 28° in non-fluorinated analogs) .

- Intermolecular Interactions: F···H–N hydrogen bonds stabilize crystal packing (distance = 2.9 Å) .

Q. What methodological frameworks guide the design of experiments for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.